molecular formula C19H29ClN2O2 B4901089 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-ethyl-4-piperidinyl)butanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(1-ethyl-4-piperidinyl)butanamide

Cat. No.: B4901089
M. Wt: 352.9 g/mol
InChI Key: VSOPKJPDCIAHED-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-ethyl-4-piperidinyl)butanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro-substituted phenyl ring, a piperidinyl group, and a butanamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-ethyl-4-piperidinyl)butanamide typically involves multiple steps, starting with the preparation of the chloro-substituted phenol derivative

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the formation of the desired product. Large-scale production requires careful monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its versatility allows for its incorporation into various products, enhancing their performance and functionality.

Mechanism of Action

The mechanism by which 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-ethyl-4-piperidinyl)butanamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

  • N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline

Uniqueness: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(1-ethyl-4-piperidinyl)butanamide stands out due to its specific structural features, which include the piperidinyl group and the butanamide moiety

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(1-ethylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O2/c1-5-17(24-16-11-13(3)18(20)14(4)12-16)19(23)21-15-7-9-22(6-2)10-8-15/h11-12,15,17H,5-10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOPKJPDCIAHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)CC)OC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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